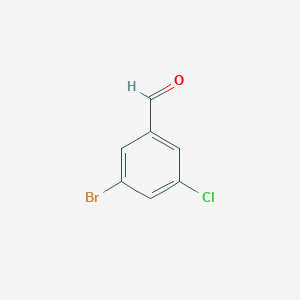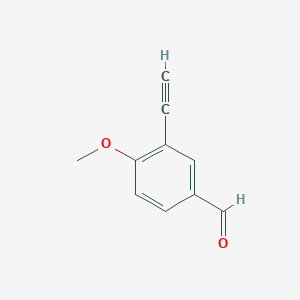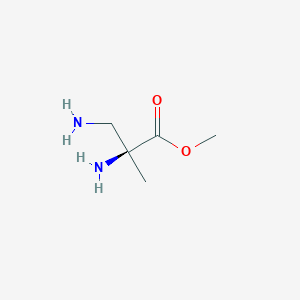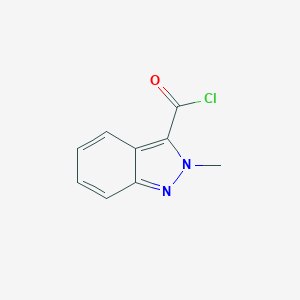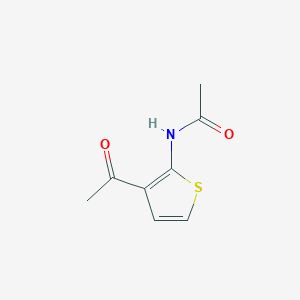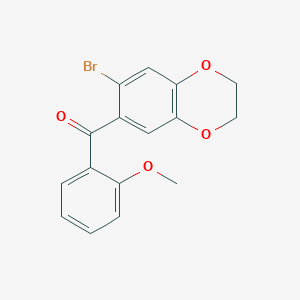![molecular formula C8H11NO B066721 2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile CAS No. 185516-82-9](/img/structure/B66721.png)
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile
Descripción general
Descripción
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile, commonly known as OPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
OPC has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is in the development of new drugs, particularly those that target the central nervous system. OPC has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, OPC has been shown to have anti-inflammatory and analgesic properties, which could make it a useful therapeutic agent for the treatment of chronic pain and inflammation.
Mecanismo De Acción
The exact mechanism of action of OPC is not fully understood, but it is believed to act on multiple targets in the brain and body. OPC has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that OPC can have a range of biochemical and physiological effects. In animal models, OPC has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and protect against neurotoxicity. OPC has also been found to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable under a range of conditions and can be stored for extended periods. However, there are also some limitations to its use. OPC is highly reactive and can be toxic in high concentrations, so care must be taken when handling it. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on OPC. One area of interest is in the development of new drugs that target the central nervous system. OPC has shown promise as a neuroprotective agent, and further research could lead to the development of new therapies for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of OPC and its potential side effects. Finally, there is potential for the use of OPC in other areas of research, such as in the development of new anti-inflammatory and analgesic drugs.
Propiedades
Número CAS |
185516-82-9 |
|---|---|
Nombre del producto |
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-[1-(2-oxopropyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8(2-3-8)4-5-9/h2-4,6H2,1H3 |
Clave InChI |
GISOIRNYRPFPIS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(CC1)CC#N |
SMILES canónico |
CC(=O)CC1(CC1)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

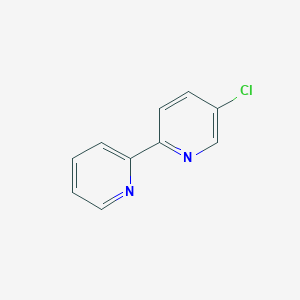
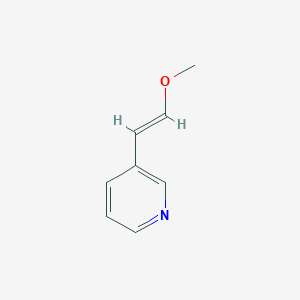
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
